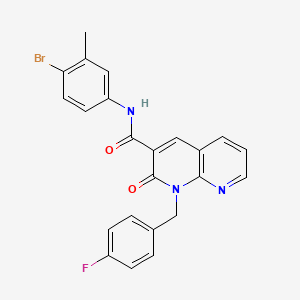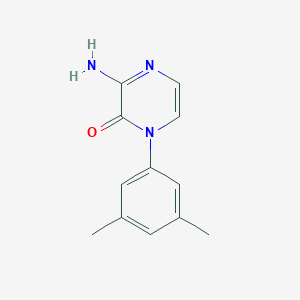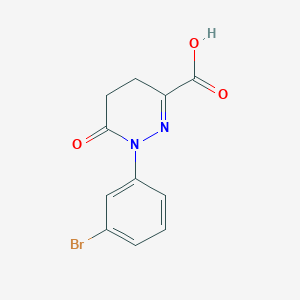
1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of various starting materials under specific conditions. For instance, the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide was achieved by refluxing β-benzoylpropionic acid and carbohydrazide in absolute ethanol in the presence of sodium acetate . This method could potentially be adapted for the synthesis of the compound of interest by substituting the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds is typically established using spectroscopic methods such as IR, ^1H-NMR, ^13C-NMR, and mass spectrometry . These techniques would likely be employed to determine the structure of "1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid" as well, ensuring the correct identification of the compound after synthesis.
Chemical Reactions Analysis
The papers describe various chemical reactions, including nucleophilic aromatic substitutions, which are used to modify the structure of heterocyclic compounds . The compound "3-Bromo-1,2,4,5-tetrazine" is particularly noted for its reactivity, allowing for chemoselective protein labeling . This suggests that the bromophenyl group in the compound of interest may also confer reactivity that could be exploited in similar bioconjugation applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid" are not directly reported, the properties of similar compounds can be inferred. For example, the solubility, melting point, and stability of the compound could be predicted based on the behavior of structurally related compounds under various conditions. The presence of the bromophenyl group suggests potential for increased reactivity and polarity compared to non-halogenated analogs.
Applications De Recherche Scientifique
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived entirely from biomass, demonstrates the potential of biomass-derived chemicals in drug synthesis. LEV's functional groups make it a versatile compound for synthesizing a variety of value-added chemicals. Its applications in cancer treatment, medical materials, and drug synthesis highlight the importance of biomass-derived compounds in reducing drug synthesis costs and simplifying synthesis steps (Mingyue Zhang et al., 2021).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives have received attention in medicinal research due to their antitumor efficacy. The review of synthetic antitumor agents based on cinnamic acid derivatives provides insight into their potential as traditional and synthetic anticancer agents. This highlights the underutilization and recent interest in cinnamic acid derivatives for anticancer potentials (P. De, M. Baltas, F. Bedos-Belval, 2011).
Practical Synthesis of Bromobiphenyl Compounds
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory materials, demonstrates the practical applications of brominated compounds in drug manufacturing. This highlights the role of specific synthetic approaches in the large-scale production of pharmaceuticals (Yanan Qiu et al., 2009).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
The review of luminescent small molecules, including quinazoline or pyrimidine rings, showcases the application of these compounds in creating novel optoelectronic materials. The importance of incorporating these fragments into π-extended conjugated systems for developing materials for organic light-emitting diodes and other optoelectronic devices is emphasized (G. Lipunova et al., 2018).
Propriétés
IUPAC Name |
1-(3-bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-7-2-1-3-8(6-7)14-10(15)5-4-9(13-14)11(16)17/h1-3,6H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYPWLUYLQGDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


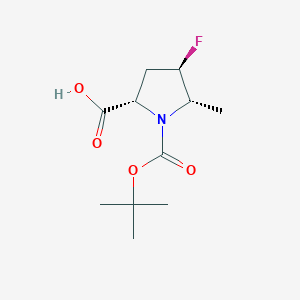
![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)
![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)


![(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate](/img/structure/B2552361.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)
![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)
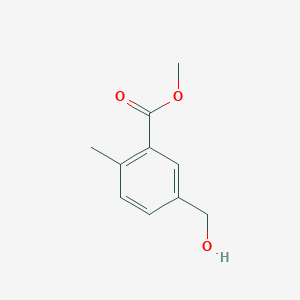
![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)
